molecular formula C15H14ClNO2 B310886 N-(3-chlorophenyl)-2-phenoxypropanamide

N-(3-chlorophenyl)-2-phenoxypropanamide

Cat. No.: B310886
M. Wt: 275.73 g/mol
InChI Key: XZZZLTIUMXTGAR-UHFFFAOYSA-N
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Description

N-(3-Chlorophenyl)-2-phenoxypropanamide is an amide derivative featuring a 3-chlorophenyl group attached to a propanamide backbone substituted with a phenoxy moiety. The chlorine atom at the 3-position of the phenyl ring may enhance lipophilicity and influence electronic interactions with biological targets, while the phenoxy group contributes steric and electronic effects critical to binding affinity .

Properties

Molecular Formula

C15H14ClNO2

Molecular Weight

275.73 g/mol

IUPAC Name

N-(3-chlorophenyl)-2-phenoxypropanamide

InChI

InChI=1S/C15H14ClNO2/c1-11(19-14-8-3-2-4-9-14)15(18)17-13-7-5-6-12(16)10-13/h2-11H,1H3,(H,17,18)

InChI Key

XZZZLTIUMXTGAR-UHFFFAOYSA-N

SMILES

CC(C(=O)NC1=CC(=CC=C1)Cl)OC2=CC=CC=C2

Canonical SMILES

CC(C(=O)NC1=CC(=CC=C1)Cl)OC2=CC=CC=C2

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Aromatic Ring

Phenoxy vs. Substituted Phenoxy Groups
  • N-(3-Chlorophenyl)-2-(2-methylphenoxy)propanamide (CAS 723259-36-7): The 2-methylphenoxy group increases steric hindrance compared to the unsubstituted phenoxy group in the target compound. This substitution may reduce metabolic degradation but could also limit binding to flat receptor sites . Molecular Weight: 289.76 g/mol (C₁₆H₁₆ClNO₂) vs. 275.76 g/mol (C₁₅H₁₄ClNO₂) for the target compound.
Naphthyl and Methoxynaphthyl Substituents
  • However, the larger aromatic system may reduce solubility compared to the phenoxy analog . Synthesis: Reacting 2-(3-chlorophenyl)ethan-1-amine with naproxen-derived acid chloride .
Isobutylphenyl Substituents
  • N-(3-Chlorophenethyl)-2-(4-isobutylphenyl)propanamide: An ibuprofen derivative with a bulky 4-isobutylphenyl group. The increased hydrophobicity may enhance membrane permeability but could also lead to off-target interactions. This compound highlights how bulkier substituents shift applications toward nonsteroidal anti-inflammatory drugs (NSAIDs) .

Heterocyclic and Fluorinated Analogs

  • N-(3-Chlorophenyl)-3-[5-(4-fluorophenyl)furan-2-yl]propanamide :
    • Incorporates a fluorophenyl-furan moiety, introducing electron-withdrawing effects and rigid planar geometry. The fluorine atom may improve metabolic stability, while the furan ring could modulate electronic interactions with enzymes or receptors .
  • The fluorine atom’s electronegativity may enhance binding to targets requiring polar interactions .

Agrochemical Analogs

  • Cyprofuram (N-(3-Chlorophenyl)-N-(tetrahydro-2-oxo-3-furanyl)-cyclopropanecarboxamide): A fungicide with a cyclopropane-carboxamide core. The tetrahydrofuran ring and chlorine substitution suggest similarities in targeting fungal enzymes, though the lack of a phenoxy group differentiates its mechanism from the target compound .

Structural and Pharmacological Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Potential Application Reference
N-(3-Chlorophenyl)-2-phenoxypropanamide C₁₅H₁₄ClNO₂ 275.76 Phenoxy, 3-chlorophenyl Pharmaceuticals (inferred)
N-(3-Chlorophenyl)-2-(2-methylphenoxy)propanamide C₁₆H₁₆ClNO₂ 289.76 2-Methylphenoxy Drug development
(±)-N-(3-Chlorophenethyl)-2-(6-methoxynaphthalen-2-yl)propanamide C₂₂H₂₁ClNO₂ 366.87 Methoxynaphthyl Anti-inflammatory
N-(3-Chlorophenethyl)-2-(4-isobutylphenyl)propanamide C₁₉H₂₁ClNO 314.83 4-Isobutylphenyl NSAID analog
N-(3-Chlorophenyl)-3-[5-(4-fluorophenyl)furan-2-yl]propanamide C₁₉H₁₅ClFNO₂ 357.78 Fluorophenyl-furan Enzyme modulation
Cyprofuram C₁₃H₁₃Cl₂NO₂ 298.16 Cyclopropane, tetrahydrofuran Fungicide

Key Findings and Trends

Substituent Size and Solubility : Bulky groups (e.g., isobutylphenyl, methoxynaphthyl) enhance lipophilicity but may reduce aqueous solubility, limiting bioavailability .

Electron-Withdrawing Effects : Chlorine and fluorine substituents improve metabolic stability and target binding via halogen bonding .

Synthetic Accessibility : Most analogs are synthesized via amide coupling between substituted amines and acid chlorides, suggesting a scalable route for the target compound .

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